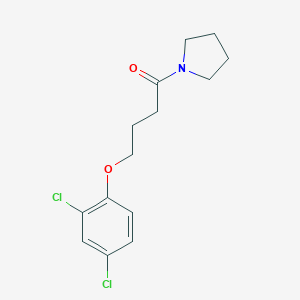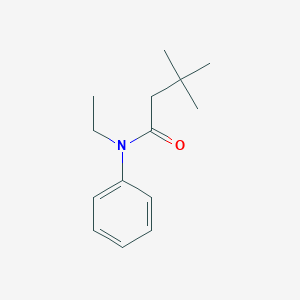![molecular formula C14H9ClO3S B262270 6-[(3-Chlorobenzyl)oxy]-1,3-benzoxathiol-2-one](/img/structure/B262270.png)
6-[(3-Chlorobenzyl)oxy]-1,3-benzoxathiol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[(3-Chlorobenzyl)oxy]-1,3-benzoxathiol-2-one, commonly known as CBX, is a chemical compound that has been extensively studied for its potential therapeutic applications. CBX belongs to the family of benzothiazoles and is a potent inhibitor of the protein kinase C (PKC) enzyme.
Mechanism of Action
CBX exerts its therapeutic effects by inhibiting the 6-[(3-Chlorobenzyl)oxy]-1,3-benzoxathiol-2-one enzyme, which is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. 6-[(3-Chlorobenzyl)oxy]-1,3-benzoxathiol-2-one is overexpressed in many cancer cells and is involved in the development of inflammation and cardiovascular diseases. CBX inhibits 6-[(3-Chlorobenzyl)oxy]-1,3-benzoxathiol-2-one by binding to its regulatory domain, thereby preventing its activation and downstream signaling.
Biochemical and physiological effects:
CBX has been shown to have various biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and reduction of inflammation. CBX has also been shown to modulate the expression of various genes involved in cellular processes, including cell cycle regulation and apoptosis. In animal models, CBX has been shown to reduce tumor growth, inflammation, and blood pressure.
Advantages and Limitations for Lab Experiments
CBX has several advantages for lab experiments, including its potency, selectivity, and availability. CBX is a potent inhibitor of 6-[(3-Chlorobenzyl)oxy]-1,3-benzoxathiol-2-one and has been shown to be selective for this enzyme, with minimal effects on other kinases. CBX is also commercially available and can be easily synthesized in the lab. However, CBX has several limitations, including its solubility and stability. CBX has low solubility in water, which can limit its use in certain experiments. CBX is also unstable in acidic conditions, which can affect its potency and selectivity.
Future Directions
For research on CBX include the development of CBX analogs with improved properties, identification of novel targets for CBX, and investigation of its safety and toxicity.
Synthesis Methods
The synthesis of CBX involves the reaction of 3-chlorobenzyl alcohol with 2-hydroxybenzothiazole in the presence of a base catalyst. The resulting intermediate is then treated with thionyl chloride to form the final product, CBX. The yield of the synthesis process is around 60%.
Scientific Research Applications
CBX has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and cardiovascular diseases. In cancer research, CBX has been shown to inhibit the growth of different cancer cell lines, including breast, prostate, and lung cancer cells. CBX has also been shown to reduce inflammation in animal models of arthritis and colitis. In cardiovascular research, CBX has been shown to protect against ischemia-reperfusion injury and reduce blood pressure in hypertensive rats.
properties
Product Name |
6-[(3-Chlorobenzyl)oxy]-1,3-benzoxathiol-2-one |
|---|---|
Molecular Formula |
C14H9ClO3S |
Molecular Weight |
292.7 g/mol |
IUPAC Name |
6-[(3-chlorophenyl)methoxy]-1,3-benzoxathiol-2-one |
InChI |
InChI=1S/C14H9ClO3S/c15-10-3-1-2-9(6-10)8-17-11-4-5-13-12(7-11)18-14(16)19-13/h1-7H,8H2 |
InChI Key |
FOUWDCCOLQAWOB-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)Cl)COC2=CC3=C(C=C2)SC(=O)O3 |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)COC2=CC3=C(C=C2)SC(=O)O3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![5-[5-(3-Chloro-4-methoxyphenyl)furan-2-yl]-11-methyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one](/img/structure/B262211.png)
![(6E)-6-[(1H-indazol-5-ylamino)methylidene]-2-methylcyclohexa-2,4-dien-1-one](/img/structure/B262222.png)
![(6E)-2,4-dibromo-6-[(1H-indazol-5-ylamino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B262224.png)
![3-[(2-Phenylphenyl)methoxy]pyridazine](/img/structure/B262226.png)
![N-cyclopentyl-N-[2-(4-isopropoxyphenoxy)ethyl]amine](/img/structure/B262230.png)



![2-oxo-N-pentyl-1-oxaspiro[4.5]decane-4-carboxamide](/img/structure/B262235.png)
![N-(sec-butyl)-2-oxo-1-oxaspiro[4.5]decane-4-carboxamide](/img/structure/B262237.png)

![4-(2-chlorophenyl)-5-methyl-N-[2-(4-sulfamoylphenyl)ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B262251.png)